

## Givosiran for Acute Intermittent Porphyria: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Givosiran |           |
| Cat. No.:            | B15604130 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Givosiran**, a groundbreaking RNA interference (RNAi) therapeutic for the treatment of acute intermittent porphyria (AIP). This document details the core scientific principles, clinical trial data, and experimental methodologies relevant to the research and development of **Givosiran**.

## Introduction to Acute Intermittent Porphyria and Givosiran

Acute intermittent porphyria (AIP) is a rare, genetic metabolic disorder characterized by a deficiency of the enzyme hydroxymethylbilane synthase (HMBS), also known as porphobilinogen deaminase (PBGD).[1][2] This enzyme deficiency, coupled with the upregulation of hepatic delta-aminolevulinic acid synthase 1 (ALAS1), the first and rate-limiting enzyme in the heme biosynthesis pathway, leads to the accumulation of neurotoxic heme intermediates, delta-aminolevulinic acid (ALA) and porphobilinogen (PBG).[3][4] These intermediates are responsible for the severe neurovisceral attacks that characterize AIP, which can include debilitating abdominal pain, nausea, weakness, and neurological symptoms.[1][2]

**Givosiran** is a subcutaneously administered RNAi therapeutic that targets the messenger RNA (mRNA) of hepatic ALAS1.[4][5] By degrading ALAS1 mRNA, **Givosiran** reduces the production of the ALAS1 enzyme, thereby preventing the accumulation of toxic ALA and PBG. [4][5]



#### **Mechanism of Action**

**Givosiran**'s mechanism of action is a prime example of targeted gene silencing through RNA interference. The therapeutic is a double-stranded small interfering RNA (siRNA) molecule conjugated to N-acetylgalactosamine (GalNAc) ligands.[6] This GalNAc conjugation facilitates the targeted delivery of **Givosiran** to hepatocytes via the asialoglycoprotein receptor (ASGPR), which is highly expressed on the surface of these liver cells.[6]

The following diagram illustrates the signaling pathway of **Givosiran**'s action:



Click to download full resolution via product page

Caption: Givosiran's mechanism of action in hepatocytes.

### Clinical Efficacy and Safety Data

The efficacy and safety of **Givosiran** have been extensively evaluated in clinical trials, most notably the pivotal Phase 3 ENVISION study and its open-label extension (OLE), as well as a Phase 1/2 OLE study.

#### **ENVISION Phase 3 Trial**

The ENVISION trial was a randomized, double-blind, placebo-controlled study that enrolled 94 patients with acute hepatic porphyria (AHP), the majority of whom had AIP.[7][8] Patients



received either 2.5 mg/kg of **Givosiran** or a placebo subcutaneously once monthly for six months.[7][8]

Table 1: Key Efficacy Outcomes from the 6-Month Double-Blind Period of the ENVISION Trial in AIP Patients

| Endpoint                            | Givosiran (n=48) | Placebo (n=46) | Reduction with<br>Givosiran |
|-------------------------------------|------------------|----------------|-----------------------------|
| Annualized Attack<br>Rate (AAR)     |                  |                |                             |
| Median                              | 1.0[9]           | 10.7[9]        | 90%                         |
| Annualized Days of<br>Hemin Use     |                  |                |                             |
| Median                              | 0.0[9]           | 14.98[9]       | 100%                        |
| Urinary ALA Levels<br>(mmol/mol Cr) |                  |                |                             |
| Median Change from Baseline         | -                | -              | Significant Reduction[4]    |
| Urinary PBG Levels<br>(mmol/mol Cr) |                  |                |                             |
| Median Change from<br>Baseline      | -                | -              | Significant Reduction[4]    |

Note: Specific median values for ALA and PBG change from baseline were not consistently reported in a comparable format across all sources.

#### Long-Term Efficacy: ENVISION Open-Label Extension

Following the 6-month double-blind period, 93 patients entered an open-label extension (OLE) period, receiving **Givosiran** for up to 30 additional months.[10]

Table 2: Long-Term Efficacy Data from the ENVISION Open-Label Extension (up to 36 months)



| Endpoint                                   | Continuous Givosiran<br>Group | Placebo Crossover Group                |
|--------------------------------------------|-------------------------------|----------------------------------------|
| Median Annualized Attack<br>Rate (AAR)     | 0.4[7]                        | 0.9 (during OLE)[7]                    |
| Median Annualized Days of<br>Hemin Use     | 0.0 to 0.4[8]                 | 16.2 (double-blind) to 0.4<br>(OLE)[8] |
| Patients with 0 Attacks (Months >33 to 36) | 86%[7]                        | 92%[7]                                 |
| Sustained Reduction in Urinary ALA and PBG | Yes[7][8]                     | Yes[7][8]                              |

#### Phase 1/2 Open-Label Extension Study

A long-term, 48-month open-label extension study of a Phase 1/2 trial involving 16 AIP patients provided further evidence of **Givosiran**'s sustained efficacy and safety.[11]

Table 3: Key Outcomes from the 48-Month Phase 1/2 Open-Label Extension Study

| Endpoint                                             | Result   |
|------------------------------------------------------|----------|
| Reduction in Annualized Rate of Porphyria<br>Attacks | 97%[11]  |
| Reduction in Annualized Hemin Use                    | 96%[11]  |
| Attack-Free Patients (Months >33 to 48)              | 100%[11] |
| Median Reduction in Urinary ALA                      | 95%[11]  |
| Median Reduction in Urinary PBG                      | 98%[11]  |

#### **Safety Profile**

Across clinical trials, **Givosiran** has demonstrated an acceptable safety profile.[7][11] Common adverse events included injection-site reactions, nausea, and fatigue.[11][12] Increases in



serum aminotransferases and creatinine levels, as well as elevated blood homocysteine levels, have also been reported.[12][13]

# Experimental Protocols ENVISION Phase 3 Trial Protocol (NCT03338816)

The following diagram outlines the workflow of the ENVISION Phase 3 clinical trial.





Click to download full resolution via product page

**Caption:** Workflow of the ENVISION Phase 3 clinical trial.

Patient Population: The study enrolled patients aged 12 years and older with a confirmed diagnosis of AHP and a history of recurrent porphyria attacks.[7][8]



Treatment: In the double-blind phase, patients received either 2.5 mg/kg of **Givosiran** or a matching placebo via subcutaneous injection once a month for six months.[7][8] In the open-label extension, all eligible participants received **Givosiran**.[7]

Efficacy Assessments: The primary endpoint was the annualized rate of composite porphyria attacks in patients with AIP.[10] Secondary endpoints included the levels of urinary ALA and PBG, the number of days of hemin use, and daily pain scores.[10]

### **Measurement of Urinary ALA and PBG**

Accurate measurement of urinary ALA and PBG is crucial for diagnosing AIP and monitoring treatment response.

Sample Collection and Handling:

- A spot urine sample is recommended over a 24-hour collection for initial diagnosis.
- The sample should be protected from light immediately after collection.[14]
- The sample should be refrigerated or frozen until analysis.[8]
- Results should be normalized to urinary creatinine concentration to account for variations in urine dilution.[8][14]

#### **Analytical Methods:**

- Quantitative measurement of PBG is the primary screening test for acute porphyrias. [15]
- Recommended analytical methods for both ALA and PBG include ion-exchange chromatography followed by colorimetric detection or, more recently, liquid chromatographymass spectrometry (LC-MS) for improved sensitivity and specificity.[16]

## Preclinical Development and RNAi Therapeutic Workflow

The development of **Givosiran** followed a typical workflow for an RNAi therapeutic targeting a liver-expressed gene.





Click to download full resolution via product page

**Caption:** General workflow for the development of a liver-targeted RNAi therapeutic.

Target Identification: ALAS1 was identified as the key therapeutic target due to its rate-limiting role in the heme synthesis pathway and its upregulation in AIP.[4]



siRNA Design and Chemical Modification: The siRNA sequence was designed for high specificity to ALAS1 mRNA to minimize off-target effects. Chemical modifications were introduced to enhance stability and reduce immunogenicity.

Delivery System: The GalNAc conjugation strategy was employed for targeted delivery to hepatocytes.[6]

Preclinical In Vivo Models: Humanized liver mouse models can be valuable tools in the preclinical assessment of siRNA therapeutics to better predict human responses.[17]

#### Conclusion

**Givosiran** represents a significant advancement in the management of acute intermittent porphyria, offering a targeted and effective approach to reducing the frequency of debilitating attacks and improving the quality of life for patients. Its development showcases the potential of RNAi technology in treating rare genetic diseases. The robust clinical trial data, particularly from the ENVISION study, provide strong evidence for its long-term efficacy and acceptable safety profile. Further research into the long-term effects of ALAS1 inhibition and the broader applications of liver-targeted siRNA therapeutics is warranted.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. researchgate.net [researchgate.net]
- 3. Givosiran LiverTox NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. iris.unimore.it [iris.unimore.it]
- 6. capella.alnylam.com [capella.alnylam.com]
- 7. researchgate.net [researchgate.net]



- 8. porphyriafoundation.org [porphyriafoundation.org]
- 9. Heme synthesis, porphyria, and the new RNAi therapeutic Givlaari (givosiran) The Bumbling Biochemist [thebumblingbiochemist.com]
- 10. Phase 3 Trial of RNAi Therapeutic Givosiran for Acute Intermittent Porphyria PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Study to Evaluate Long-term Safety and Clinical Activity of Givosiran (ALN-AS1) in Patient With Acute Intermittent Porphyria (AIP) [ctv.veeva.com]
- 13. Alnylam Completes Enrollment in ENVISION Phase 3 Study of Givosiran, an Investigational RNAi Therapeutic for the Treatment of Acute Hepatic Porphyrias (AHPs) BioSpace [biospace.com]
- 14. spmi.pt [spmi.pt]
- 15. Diagnosis and Testing American Porphyria Foundation [porphyriafoundation.org]
- 16. academic.oup.com [academic.oup.com]
- 17. Bridging the translational gap: humanized liver models as predictive tools for RNA therapeutic success [insights.bio]
- To cite this document: BenchChem. [Givosiran for Acute Intermittent Porphyria: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15604130#givosiran-for-acute-intermittent-porphyria-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com